3-Hydroxy-2-oxobutyl azilsartan ester is a chemical compound that serves as an ester derivative of azilsartan, a medication primarily used for the treatment of hypertension. The compound's systematic name is 3-hydroxy-2-oxobutyl 1-[[2′-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, and it is characterized by a complex molecular structure that includes multiple functional groups.
This compound is derived from azilsartan, which is known for its angiotensin II receptor antagonistic properties. Azilsartan itself has been developed to effectively lower blood pressure by blocking the action of angiotensin II, a hormone that constricts blood vessels. The specific ester form, 3-hydroxy-2-oxobutyl azilsartan ester, has been studied for its potential pharmacological applications and as an impurity in azilsartan formulations .
3-Hydroxy-2-oxobutyl azilsartan ester is classified as an organic compound, specifically an ester. Its classification falls within the realm of pharmaceutical chemistry due to its relevance in drug development and formulation. It is also categorized under compounds with potential kinase inhibitory activity .
The synthesis of 3-hydroxy-2-oxobutyl azilsartan ester can be achieved through various organic chemistry techniques involving the reaction of azilsartan with appropriate reagents to introduce the hydroxy and oxobutyl groups.
One common synthetic route involves:
The process may require purification steps such as recrystallization or chromatography to isolate the desired ester product .
3-Hydroxy-2-oxobutyl azilsartan ester can undergo various chemical reactions typical for esters, including hydrolysis, transesterification, and reduction reactions.
In hydrolysis reactions, the ester bond can be cleaved in the presence of water, leading to the formation of azilsartan and an alcohol. Transesterification may involve exchanging the alkoxy group with another alcohol under acidic or basic conditions. These reactions are significant for understanding the compound's stability and reactivity under physiological conditions .
The mechanism through which 3-hydroxy-2-oxobutyl azilsartan ester exerts its effects is closely related to that of azilsartan itself. It acts primarily as an angiotensin II receptor blocker (ARB), inhibiting the binding of angiotensin II to its receptors on vascular smooth muscle cells.
This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The presence of the hydroxy group may enhance its binding affinity or alter pharmacokinetics compared to its parent compound .
The compound has a melting point that typically requires specific experimental determination but is expected to be stable under standard laboratory conditions.
Key chemical properties include:
Relevant data indicates that proper storage at low temperatures (e.g., -20°C) is crucial for maintaining integrity .
3-Hydroxy-2-oxobutyl azilsartan ester has potential applications in:
Azilsartan derivatives represent a significant advancement in the therapeutic arsenal against hypertension, a condition affecting over one-quarter of the adult population globally and constituting a major risk factor for cardiovascular morbidity and mortality [3] [8]. The structural evolution from early angiotensin receptor blockers to specifically engineered azilsartan derivatives reflects a targeted approach to overcoming limitations in receptor affinity, duration of action, and blood pressure control efficacy. 3-Hydroxy-2-oxobutyl azilsartan ester contributes to this therapeutic paradigm through its metabolic relationship to azilsartan, which demonstrates superior antihypertensive efficacy compared to earlier ARBs according to comprehensive clinical evaluations [3] [7] [8].
A systematic review and meta-analysis encompassing 11 randomized controlled trials (n=6,024 patients) established that azilsartan-based regimens produced significantly greater reductions in both systolic blood pressure (mean difference = -2.85 mmHg) and diastolic blood pressure (mean difference = -2.095 mmHg) compared to other angiotensin receptor blockers [3]. This enhanced efficacy profile is mechanistically attributed to the exceptionally high affinity and slow dissociation kinetics of azilsartan from the angiotensin II type 1 receptor, properties preserved in its ester derivatives through structural conservation of the critical binding elements [7] [8]. Preclinical investigations further suggest that azilsartan derivatives may confer additional pleiotropic benefits relevant to hypertensive patients with metabolic comorbidities, including improved insulin sensitivity and suppression of plasminogen activator inhibitor type 1, though these effects require further clinical validation [7].
Table 1: Antihypertensive Efficacy of Azilsartan Derivatives Compared to Other ARBs in Clinical Studies
Study Design | Comparison Groups | Reduction in 24-hour Mean SBP | Clinical Significance |
---|---|---|---|
Randomized controlled trial (n=1,275) | Azilsartan medoxomil 80 mg vs. Olmesartan 40 mg | -4.3 mmHg greater reduction | p<0.05 [8] |
Randomized controlled trial (n=1,291) | Azilsartan medoxomil 80 mg vs. Valsartan 320 mg | -5.2 mmHg greater reduction | p<0.001 [8] |
Meta-analysis (18 regimens, n=6,024) | Azilsartan-based regimens vs. other ARBs | -2.85 mmHg greater reduction | p<0.001 [3] |
The therapeutic relevance of azilsartan derivatives extends beyond their direct hemodynamic effects to encompass important pharmacokinetic advantages. The esterification strategy employed in compounds like 3-hydroxy-2-oxobutyl azilsartan ester enhances gastrointestinal absorption characteristics, thereby improving the bioavailability of the active moiety [8]. Furthermore, the controlled metabolic activation of these derivatives contributes to more consistent plasma concentrations and prolonged receptor coverage, as evidenced by ambulatory blood pressure monitoring studies demonstrating superior 24-hour blood pressure control compared to alternative angiotensin receptor blockers [8]. This sustained pharmacodynamic effect is particularly valuable in hypertension management, where consistent blood pressure control throughout the dosing interval correlates with improved cardiovascular outcomes [3] [8].
The esterification of azilsartan with the 3-hydroxy-2-oxobutyl moiety exemplifies a rational prodrug strategy designed to overcome pharmaceutical limitations inherent to the parent molecule while maintaining its therapeutic efficacy. This approach leverages specific chemical modifications that temporarily alter the physicochemical properties of the active compound, rendering it more suitable for oral delivery and systemic absorption [10]. The structural transformation involves conjugation of the carboxylic acid functionality in azilsartan (typically associated with limited membrane permeability) with a bioreversible ester group that exhibits enhanced lipophilicity compared to the parent molecule [9] [10]. This modification significantly increases the molecular hydrophobicity, facilitating improved passive diffusion across gastrointestinal epithelial barriers and thereby enhancing oral bioavailability .
The 3-hydroxy-2-oxobutyl moiety represents a specifically engineered promoiety that undergoes predictable enzymatic hydrolysis following absorption, primarily through the action of carboxylesterases in intestinal tissues and the liver . This bioconversion pathway efficiently regenerates the pharmacologically active azilsartan, which then exerts its therapeutic effect through selective blockade of the angiotensin II type 1 receptor. The structural design of this ester derivative incorporates strategic features that influence its metabolic stability and activation kinetics:
Table 2: Molecular Properties of Azilsartan Derivatives Illustrating Prodrug Design Principles
Molecular Characteristic | Azilsartan | Azilsartan Medoxomil | 3-Hydroxy-2-oxobutyl Azilsartan Ester |
---|---|---|---|
Molecular Formula | C~25~H~20~N~4~O~5~ | C~30~H~24~N~4~O~8~ | C~29~H~26~N~4~O~7~ |
Molecular Weight (g/mol) | 456.46 | 568.53 | 542.54 |
Key Functional Groups | Tetrazole, carboxylic acid | Medoxomil ester | Hydroxy-oxobutyl ester |
LogP (Predicted) | 3.1 | 4.7 | 4.2 |
Bioactivation Mechanism | N/A | Ester hydrolysis | Ester hydrolysis |
When structurally compared to the established prodrug azilsartan medoxomil (CAS 863031-21-4), the 3-hydroxy-2-oxobutyl azilsartan ester demonstrates distinct molecular characteristics that may influence its hydrolysis kinetics and distribution profile [2] [10]. While both compounds share the common objective of enhancing azilsartan delivery, their divergent ester structures confer unique physicochemical properties. The medoxomil moiety incorporates a cyclic carbonate structure that undergoes rapid hydrolysis by esterases, whereas the 3-hydroxy-2-oxobutyl group presents a linear aliphatic ester with different electronic and steric properties that may moderate hydrolysis rates [9] [10]. This structural divergence offers potential for fine-tuning the release kinetics of the active azilsartan moiety, thereby creating opportunities for optimized therapeutic profiles tailored to specific clinical requirements.
The functional significance of this esterification strategy extends beyond mere absorption enhancement to encompass reduction of first-pass metabolism, minimization of presystemic degradation, and targeted tissue delivery [10]. By temporarily masking the carboxylic acid functionality, the prodrug form potentially reduces transporter-mediated efflux mechanisms that might otherwise limit systemic exposure to the active compound. Furthermore, the strategic design of the 3-hydroxy-2-oxobutyl ester aims to ensure complete conversion to the active moiety, avoiding the generation of potentially toxic metabolic byproducts [9] [10]. This comprehensive approach to molecular design exemplifies the sophisticated application of medicinal chemistry principles to address complex pharmaceutical challenges in cardiovascular therapeutics, ultimately aiming to maximize therapeutic efficacy while optimizing the pharmacokinetic profile of antihypertensive agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7